molecular formula C7H8F2O3 B3000959 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1955548-76-1

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B3000959
CAS No.: 1955548-76-1
M. Wt: 178.135
InChI Key: UDPRWNCDCYXBRH-UHFFFAOYSA-N
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Description

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C(_7)H(_8)F(_2)O(_3). This compound is notable for its unique structure, which includes a bicyclic ring system with an oxygen atom and two fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable precursor such as a cyclohexene derivative.

    Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Cyclization: The formation of the bicyclic structure is facilitated by intramolecular cyclization reactions, often under acidic or basic conditions.

    Oxidation: The carboxylic acid group is introduced through oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of catalysts.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohols or other reduced forms of the compound.

    Substitution Products: Compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

    7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness: 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific combination of a bicyclic structure, fluorine atoms, and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of 7,7-Difluoro-2-oxabicyclo[410]heptane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O3/c8-7(9)4-2-1-3-12-6(4,7)5(10)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPRWNCDCYXBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)(OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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